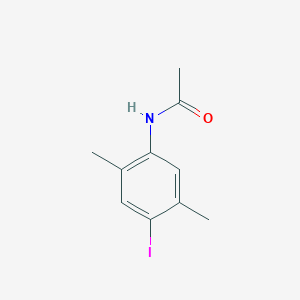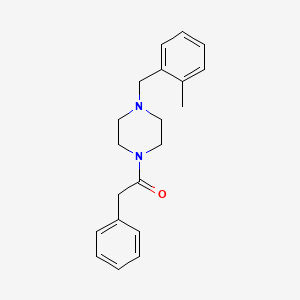
3-(3,5-dimethylphenyl)-4(3H)-quinazolinone
Vue d'ensemble
Description
3-(3,5-dimethylphenyl)-4(3H)-quinazolinone, also known as DMQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Applications De Recherche Scientifique
Broad Applications in Medicinal Chemistry
3-(3,5-Dimethylphenyl)-4(3H)-Quinazolinone and its derivatives are key in medicinal research due to their wide range of biological effects. This compound is found in more than 200 naturally occurring alkaloids and is known for its stability, which inspires researchers to introduce various bioactive moieties to create new potential medicinal agents (Amrutkar, 2020).
Antitumor and Antimicrobial Properties
Studies have demonstrated the antitumor properties of 3-(3,5-Dimethylphenyl)-4(3H)-Quinazolinone derivatives. For example, a series of 3-benzyl-substituted derivatives showed broad-spectrum antitumor activity, with some compounds being more potent than the control substance 5-FU (Al-Suwaidan et al., 2016). Additionally, novel arylimine derivatives containing the 4(3H)-quinazolinone moiety exhibited strong antifungal and antibacterial activities (Wang et al., 2013).
Anticonvulsant Activity
The anticonvulsant activity of 4(3H)-quinazolinones has been explored. Certain derivatives showed promising anticonvulsant activity, with some compounds providing protection against seizures in mice, combined with relatively low neurotoxicity (Wolfe et al., 1990).
Synthetic Advances
The synthesis of 4(3H)-quinazolinones has seen significant advances. New routes and strategies for synthesizing these compounds include the use of n-butyllithium and LDA, providing access to a range of substituted derivatives (Smith et al., 1996). This advancement is crucial for the creation of specialized compounds for various biological applications.
Application in Corrosion Inhibition
Derivatives of 3-(3,5-Dimethylphenyl)-4(3H)-Quinazolinone have been investigated as corrosion inhibitors for mild steel in acidic media. Their efficacy in preventing corrosion highlights their potential in industrial applications, supported by electrochemical methods, surface analysis, and theoretical studies (Errahmany et al., 2020).
Novel Bioactivities and Drug Synthesis
Quinazolin-4-One derivatives, which include 3-(3,5-Dimethylphenyl)-4(3H)-Quinazolinone, are involved in the synthesis of compounds with a broad range of bioactivities like antibacterial, antifungal, antiviral, anticonvulsant, antitumor, and analgesic agents. This versatility makes them a key focus in drug synthesis and medicinal chemistry (Tiwary et al., 2016).
Propriétés
IUPAC Name |
3-(3,5-dimethylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-7-12(2)9-13(8-11)18-10-17-15-6-4-3-5-14(15)16(18)19/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKBTOZDLPXWQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=NC3=CC=CC=C3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide](/img/structure/B5700646.png)
![N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide](/img/structure/B5700650.png)
![5-[(2-chloro-4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5700661.png)
![4-allyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5700675.png)
![6-chloro-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5700689.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5700691.png)

![N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5700702.png)
![methyl 4-{3-methyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B5700703.png)

![3-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5700730.png)

![4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5700745.png)